molecular formula C10H11NO3 B493272 2-(Formylanilino)propanoic acid

2-(Formylanilino)propanoic acid

Cat. No.: B493272
M. Wt: 193.2g/mol
InChI Key: FOXHTVICRLLBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Formylanilino)propanoic acid is a substituted propanoic acid derivative characterized by a formylanilino group (-NH-C6H4-CHO) attached to the α-carbon of the propanoic acid backbone. This structure combines a carboxylic acid moiety with an aromatic amine modified by a formyl group, making it a hybrid of bioactive motifs seen in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.2g/mol

IUPAC Name

2-(N-formylanilino)propanoic acid

InChI

InChI=1S/C10H11NO3/c1-8(10(13)14)11(7-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14)

InChI Key

FOXHTVICRLLBQS-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N(C=O)C1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)N(C=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups
  • 2-(Formylanilino)propanoic acid: Features a formylanilino group (aromatic amine with a formyl substituent) linked to the propanoic acid core. This introduces both hydrogen-bonding (via -COOH and -NH-) and electron-withdrawing (via -CHO) properties.
  • 2-(2,6-Dichloroanilino)phenylacetic acid (Diclofenac): Contains a dichlorinated anilino group, enhancing lipophilicity and anti-inflammatory activity .
  • (2R)-2-(Pyrimidin-2-ylamino)-propanoic acid: Substituted with a pyrimidine ring, which may influence binding to biological targets (e.g., enzymes or receptors) due to its planar heterocyclic structure .
Physicochemical Properties
Compound Molecular Formula Key Substituents Potential Applications Reference
This compound C10H11NO3 (inferred) Formylanilino, -COOH Pharmaceutical intermediates
Diclofenac C14H11Cl2NO2 Dichloroanilino, -COOH NSAID (anti-inflammatory)
2-(3-Nitrophenyl)propanoic acid C10H11NO4 Nitrophenyl, -COOH Synthetic intermediate
2,4,5-TP (Fenoprop) C9H7Cl3O3 Trichlorophenoxy, -COOH Banned herbicide

Key Observations :

  • Electron-withdrawing groups (e.g., -NO2 in 2-(3-nitrophenyl)propanoic acid , -Cl in diclofenac ) increase acidity of the carboxylic acid group compared to unsubstituted propanoic acid.
  • Formyl groups (as in this compound and 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid ) may enhance reactivity in condensation or nucleophilic addition reactions.

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